A'-Neo-22,29,30-trinorgammacerane
Overview
Description
A’-Neo-22,29,30-trinorgammacerane , also known as 17α (H)-22,29,30-Trisnorhopane , is a chemical compound with the molecular formula C30H52. It belongs to the class of biogenic aliphatic hydrocarbons . Unfortunately, detailed information about its natural occurrence, biological sources, or ecological relevance is scarce.
Scientific Research Applications
Chemical Reactions and Structural Transformations : A study by Berti et al. (1971) discusses the chemical reactions involving A'-neogammacer-17(21)-ene oxide with boron trifluoride and hydrochloric acid, leading to structural rearrangements and the formation of compounds like 22,29,30-trisnor-17α-isopropyl-21-one. This research highlights the compound's reactivity and potential for various synthetic applications in chemistry (Berti, Bottari, Marsili, Morelli, & Mandelbaum, 1971).
Biological Interactions and Molecular Recognition : Although not directly related to A'-Neo-22,29,30-trinorgammacerane, studies on similar compounds, such as neomycin interacting with single-stranded RNA, provide insights into how similar molecules could interact at a molecular level, potentially impacting biological processes like mRNA stability and translation initiation (Xi, Gray, Kumar, & Arya, 2009).
Pharmaceutical and Therapeutic Research : Research by Peplow et al. (2003) on trichothecene mycotoxin production in Fusarium sporotrichioides involves the study of molecules structurally similar to this compound. Understanding these pathways can aid in the development of new therapeutic agents or agricultural fungicides (Peplow, Meek, Wiles, Phillips, & Beremand, 2003).
Gene Transfer and Genetic Engineering : Studies focusing on the use of the neo gene in various genetic engineering applications, such as in human cultured cells (Tao, Wilkinson, Stanbridge, & Berns, 1987), provide context for how components related to this compound might be used in biotechnological applications (Tao, Wilkinson, Stanbridge, & Berns, 1987).
Properties
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20+,21-,22-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-TXOBOIHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-94-4 | |
Record name | A'-Neo-22,29,30-trinorgammacerane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051271944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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